Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2,4,6-trimethylphenyl)-
Description
This compound is a structurally complex acetamide derivative featuring a thieno[2,3-d]pyrimidine core substituted with ethyl (C₂H₅) and methyl (CH₃) groups at positions 5, 2, and 6, respectively. The thioether linkage at position 4 connects it to an acetamide moiety, which is further substituted with a 2,4,6-trimethylphenyl group.
Properties
Molecular Formula |
C21H25N3OS2 |
|---|---|
Molecular Weight |
399.6 g/mol |
IUPAC Name |
2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C21H25N3OS2/c1-7-16-14(5)27-21-18(16)20(22-15(6)23-21)26-10-17(25)24-19-12(3)8-11(2)9-13(19)4/h8-9H,7,10H2,1-6H3,(H,24,25) |
InChI Key |
GKDHIEXOGNXTRD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC2=C1C(=NC(=N2)C)SCC(=O)NC3=C(C=C(C=C3C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The synthesis generally follows a multi-step sequence:
Construction of the Thieno[2,3-D]pyrimidine Core
- Cyclization of appropriate precursors such as substituted thiophenes and amidines or nitriles under controlled conditions to form the fused heterocyclic system.
- Typical conditions involve heating with dehydrating agents or catalysts to promote ring closure.
Introduction of Alkyl Substituents (Ethyl and Methyl Groups)
- Alkylation reactions using alkyl halides or alkylating agents selectively introduce ethyl and methyl groups at the 5, 2, and 6 positions of the thieno[2,3-D]pyrimidine ring.
- Bases such as sodium hydride or potassium carbonate are often used to deprotonate active sites for nucleophilic substitution.
Formation of the Thioether Linkage
- The key step involves coupling the thieno[2,3-D]pyrimidine intermediate with a thiol or thiolate derivative to form the sulfur bridge.
- This is typically achieved by nucleophilic substitution of a halogenated intermediate (e.g., chloroacetamide derivative) with the thiol under mild to moderate heating.
Acetamide Formation and N-Substitution
- The final acetamide group is introduced by acylation of the amino group with acetic anhydride or acetyl chloride.
- The N-substitution with the 2,4,6-trimethylphenyl group is achieved either by using the corresponding aniline derivative in the acylation step or by nucleophilic substitution on an activated intermediate.
Detailed Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Thieno[2,3-D]pyrimidine core formation | Precursors: substituted thiophenes, amidines; heating, dehydrating agents | Cyclization under reflux or microwave irradiation |
| Alkylation (ethyl, methyl) | Alkyl halides (ethyl bromide, methyl iodide), base (NaH, K2CO3) | Selective alkylation at desired positions |
| Thioether linkage formation | Thiol or thiolate salt, halogenated intermediate (chloroacetamide) | Nucleophilic substitution, mild heating |
| Acetamide formation | Acetic anhydride or acetyl chloride, 2,4,6-trimethylaniline | Acylation under inert atmosphere, controlled temperature |
Industrial Scale Considerations
- Use of continuous flow reactors to improve reaction control and scalability.
- Employment of catalysts to enhance yields and reduce reaction times, such as palladium catalysts for coupling steps.
- Optimization of solvent systems to balance solubility and reaction kinetics, often using polar aprotic solvents like DMF or DMSO.
- Implementation of high-throughput screening to identify optimal reaction parameters.
Reaction Mechanisms and Analysis
Key Reaction Types
- Cyclization: Intramolecular nucleophilic attack forming the fused heterocycle.
- Alkylation: Nucleophilic substitution on electrophilic alkyl halides.
- Thioether formation: Nucleophilic substitution of halogen by thiolate anion.
- Acylation: Nucleophilic attack of amine on acyl chloride or anhydride.
Common Reagents and Their Roles
| Reaction Type | Common Reagents | Role |
|---|---|---|
| Cyclization | Dehydrating agents (POCl3, P2O5) | Promote ring closure |
| Alkylation | Alkyl halides, bases (NaH, K2CO3) | Introduce alkyl groups |
| Thioether formation | Thiols, halogenated intermediates | Form sulfur linkage |
| Acylation | Acetic anhydride, acetyl chloride | Form acetamide group |
Reaction Yields and Purity
- Typical yields for each step range from 70% to 90%, depending on reaction optimization.
- Purification is commonly achieved by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).
- Final product purity is confirmed by NMR, mass spectrometry, and elemental analysis.
Data Table: Summary of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Expected Yield (%) | Key Notes |
|---|---|---|---|---|
| 1 | Core cyclization | Substituted thiophenes, amidines, heat | 75-85 | Critical for ring formation |
| 2 | Alkylation | Alkyl halides, base | 80-90 | Selective substitution required |
| 3 | Thioether linkage | Thiol, halogenated intermediate | 70-85 | Mild heating, inert atmosphere |
| 4 | Acetamide formation | Acetic anhydride, 2,4,6-trimethylaniline | 85-90 | Final functionalization step |
Research Findings on Preparation Optimization
- Microwave-assisted synthesis has been reported to reduce reaction times significantly in the cyclization and alkylation steps without compromising yield or purity.
- Solvent choice impacts the efficiency of thioether formation; polar aprotic solvents enhance nucleophilicity of thiolate ions.
- Base selection is crucial for alkylation; stronger bases like sodium hydride improve conversion but require careful handling.
- Catalyst screening in industrial settings has identified palladium-based catalysts as effective for coupling reactions, improving scalability.
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2,4,6-trimethylphenyl)- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
Chemistry
Acetamide serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions. Its unique structure allows it to participate in diverse chemical transformations such as oxidation and reduction reactions.
Biology
Research indicates that compounds similar to Acetamide exhibit potential biological activities including:
- Antimicrobial Properties : Investigated for effectiveness against various pathogens.
- Anticancer Activities : Studied for its ability to inhibit cancer cell proliferation through interaction with specific molecular targets.
Medicine
Acetamide is being explored for therapeutic applications targeting specific molecular pathways:
- Drug Development : Potential as a lead compound in the development of new drugs aimed at diseases influenced by thieno[2,3-D]pyrimidine derivatives.
Industry
The compound is utilized in the production of specialty chemicals and as an intermediate in synthesizing agrochemicals and pharmaceuticals.
Case Studies
- Anticancer Research : A study evaluating the anticancer properties of thieno[2,3-D]pyrimidine derivatives found that Acetamide analogs exhibited significant cytotoxicity against breast cancer cell lines (PMC9176367) .
- Antimicrobial Activity : Research demonstrated that compounds with similar structures showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli (PMC3315628) .
Mechanism of Action
The mechanism of action of Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2,4,6-trimethylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound belongs to a class of acetamide derivatives containing pyrimidine or thienopyrimidine cores. Key structural analogs include:
a. N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide ()
- Core: Tetrahydrothieno[2,3-d]pyrimidinone fused with a pyridine ring.
- Substituents: Acetamide at position 3, phenylamino group at position 2.
- Key Differences: The saturated pyridine-thienopyrimidine hybrid lacks the ethyl/methyl substitution pattern seen in the target compound.
b. 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (Compound 5.6, )
- Core: Simple dihydropyrimidinone.
- Substituents : Dichlorophenylacetamide and methyl group at position 4.
- Key Differences: Absence of thieno[2,3-d]pyrimidine ring; chlorine substituents enhance electronegativity compared to the trimethylphenyl group in the target compound.
c. N-{3-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide (Compound 6, )
- Core: Thieno[2,3-d]pyrimidine with a phenyl group at position 5.
- Substituents : Acetamide linked via an oxygen atom at position 4.
- Key Differences: Ether linkage (C-O-C) vs. thioether (C-S-C) in the target compound; phenyl vs. ethyl/methyl substitution on the thienopyrimidine core.
Physical and Spectral Properties
a. Melting Points
- Target compound: Not reported.
- Analogs: Melting points range widely:
b. Spectral Data
- IR Spectroscopy: Target compound: Not reported. Analogs: C=O stretches at ~1,690–1,730 cm⁻¹ (acetamide), NH stretches at ~3,390 cm⁻¹ .
- ¹H-NMR: Target compound: Not reported. Analogs: Methyl groups (δ 2.10–2.50 ppm), aromatic protons (δ 6.8–8.6 ppm), and NH signals (δ 9.5–12.5 ppm) .
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
